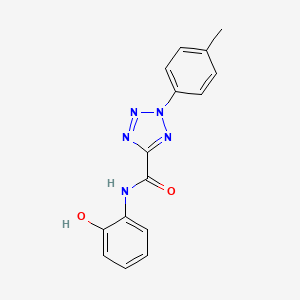

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves the reaction of 2-hydroxyaniline with p-tolyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to yield the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The tetrazole ring can be reduced to form an amine derivative.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like thionyl chloride or alkyl halides in the presence of a base such as pyridine.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antiallergic Activity

Research has demonstrated that derivatives of N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamide exhibit notable antiallergic properties. In a study utilizing the rat passive cutaneous anaphylaxis test, specific compounds were identified that showed significant potency compared to standard treatments. For instance, one derivative displayed an ID50 value of 0.16 mg/kg, making it 130 times more effective than disodium cromoglycate when administered intravenously .

COX-2 Inhibition

The compound has also been explored for its potential as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 inhibitors are critical in managing inflammation and pain. Various studies have synthesized and evaluated tetrazole derivatives for COX-2 inhibitory activity, with some showing promising results comparable to existing COX-2 inhibitors like celecoxib .

Antibacterial and Anticancer Activities

Antibacterial Properties

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide derivatives have demonstrated significant antibacterial activity against various strains, including Enterococcus faecalis. A study highlighted that certain tetrazole derivatives exhibited substantial antibacterial efficacy due to the para substitution on the phenyl ring, suggesting a structure-activity relationship that could guide future drug development .

Cytotoxicity Against Cancer Cell Lines

The compound has shown promising cytotoxic effects against several cancer cell lines. For example, specific derivatives were tested against MCF7 (breast cancer) and HepG2 (liver cancer) cell lines, resulting in significant cytotoxicity with GC50 values in the micromolar range. Such findings indicate the potential for these compounds in developing novel anticancer therapies .

Table: Summary of Biological Activities of this compound Derivatives

Wirkmechanismus

The mechanism of action of N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyl group and tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways and exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide

- 2-(p-tolyl)-2H-tetrazole-5-carboxamide

- N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole

Uniqueness

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is unique due to the presence of both the hydroxyl group and the p-tolyl group, which confer distinct chemical and biological properties

Biologische Aktivität

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-hydroxyphenyl derivatives with tetrazole-5-carboxylic acid derivatives under controlled conditions. The general synthetic pathway includes:

- Reagents : 2-hydroxyphenylamine, p-tolyl isocyanate, and tetrazole-5-carboxylic acid.

- Solvents : Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions : The reaction is usually conducted at elevated temperatures to enhance yield.

The final product is typically purified through recrystallization techniques.

Antiallergic Activity

Research has shown that derivatives of tetrazole compounds exhibit significant antiallergic properties. In a study involving various N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, a particular derivative demonstrated an ID50 value of 0.16 mg/kg in a rat passive cutaneous anaphylaxis test, indicating that it is 130 times more potent than disodium cromoglycate (DSCG) .

Antimicrobial Activity

Another study focused on the antimicrobial properties of tetrazole derivatives, including this compound. The compound showed promising activity against various bacterial strains, suggesting its potential as a therapeutic agent for infections .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group position | Influences solubility and binding affinity |

| Substitution on the phenyl ring | Affects potency and selectivity against targets |

The presence of the hydroxyl group at the ortho position enhances hydrogen bonding interactions, which may improve receptor binding .

Case Study 1: Antiallergic Evaluation

A series of compounds including N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides were synthesized and evaluated for their antiallergic effects. The study utilized the PCA test to establish a correlation between chemical structure and biological activity, leading to the identification of more potent derivatives .

Case Study 2: Antimicrobial Screening

In another investigation, a range of synthesized tetrazole derivatives were screened for antimicrobial activity using agar well diffusion methods. The results indicated that certain modifications significantly enhanced efficacy against Gram-positive and Gram-negative bacteria .

5. Conclusion

This compound exhibits significant biological activities, particularly in antiallergic and antimicrobial domains. Ongoing research into its structure-activity relationships will further elucidate its potential therapeutic applications. Continued exploration of its derivatives may lead to the development of novel pharmacological agents with enhanced efficacy and specificity.

Eigenschaften

IUPAC Name |

N-(2-hydroxyphenyl)-2-(4-methylphenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-10-6-8-11(9-7-10)20-18-14(17-19-20)15(22)16-12-4-2-3-5-13(12)21/h2-9,21H,1H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUWSXXPEJWJQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.